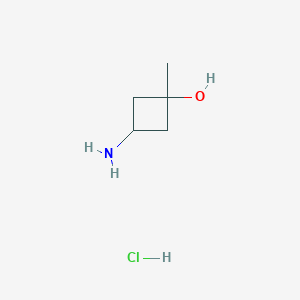

trans-3-Amino-1-methylcyclobutanol hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQSVGZFSOUXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-23-6 | |

| Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-3-Amino-1-methylcyclobutanol Hydrochloride: Synthesis, Characterization, and Application

This document provides an in-depth technical overview of trans-3-Amino-1-methylcyclobutanol hydrochloride, a valuable chiral building block for research and development in the pharmaceutical and chemical industries. This guide moves beyond a simple data sheet to explore the causal reasoning behind its synthesis, its key characterization features, and its strategic application in modern chemistry.

Core Chemical Identity and Properties

trans-3-Amino-1-methylcyclobutanol hydrochloride is a substituted cyclobutane derivative characterized by a rigid four-membered ring. This rigidity, combined with the specific trans spatial arrangement of its amino and hydroxyl groups, imparts distinct physicochemical properties that are highly sought after in the design of complex molecular architectures.[1][2]

The structural information and key properties are summarized below. It is important for researchers to note that while the IUPAC name is specific, this compound has been associated with multiple CAS numbers in commercial and public databases; the most frequently cited are included here for comprehensive reference.[3]

| Property | Value | Source |

| IUPAC Name | (1r,3r)-3-Amino-1-methylcyclobutan-1-ol hydrochloride | [3] |

| Synonyms | trans-3-Hydroxy-3-methylcyclobutylamine HCl | [2][4] |

| CAS Numbers | 1523571-03-0; 1523606-23-6 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][4] |

| Molecular Weight | 137.61 g/mol | [1][2][4] |

| SMILES | O[C@]1(C)CC1.Cl | [4] |

| InChIKey | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [2][3] |

| Computed TPSA | 46.25 Ų | [4] |

| Computed LogP | 0.2803 | [4] |

Strategic Synthesis: Achieving Stereochemical Control

The synthesis of this compound is not trivial, as control of the stereochemistry at the C1 and C3 positions is paramount. A common and logical synthetic strategy begins with a suitable cyclobutanone precursor and leverages a key stereoinvertive reaction to establish the required trans configuration.[1][2]

The primary challenge is to overcome the thermodynamic preference for the formation of cis products during standard reduction reactions. A direct reductive amination of a 3-hydroxy-1-methylcyclobutanone, for example, would likely yield a mixture of isomers that are difficult to separate. Therefore, a more robust, multi-step approach is employed to ensure high stereochemical purity.

The field-proven strategy involves three core phases:

-

Formation of the cis-Alcohol: A precursor, 3-(protected-amino)-1-methylcyclobutanone, is reduced. The reducing agent typically approaches from the less sterically hindered face of the carbonyl, opposite the protected amino group, resulting in the formation of the cis-alcohol.

-

Stereochemical Inversion via Mitsunobu Reaction: This is the critical, causality-driven step. The cis-alcohol is subjected to a Mitsunobu reaction. This reaction proceeds via an SN2 mechanism, which, by definition, results in a complete inversion of configuration at the chiral center.[5][6] The hydroxyl group is activated by the Mitsunobu reagents (e.g., triphenylphosphine and DIAD/DEAD), and a suitable nucleophile displaces it from the backside, converting the cis-alcohol into a trans-substituted derivative.[2][7]

-

Deprotection and Salt Formation: The protecting groups on the amine are removed, often via catalytic hydrogenolysis, and the final compound is isolated as a stable hydrochloride salt.[2][7]

The following diagram illustrates this logical synthetic pathway.

Physicochemical Properties and Handling

trans-3-Amino-1-methylcyclobutanol hydrochloride is an irritant and is harmful if swallowed or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3]

As a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. It should be stored in a cool, dry place away from incompatible materials. The cyclobutane ring provides significant rigidity compared to acyclic analogues.[1][2]

Compound Characterization: Expected Spectroscopic Data

While specific, fully assigned experimental spectra are not widely published in peer-reviewed literature, the structure of trans-3-Amino-1-methylcyclobutanol hydrochloride allows for the confident prediction of its key spectroscopic features. A self-validating analytical workflow would use the following techniques to confirm identity and purity.

| Technique | Expected Features |

| ¹H NMR | Methyl (CH₃): A singlet peak. Cyclobutane Protons (CH₂, CH): A series of complex, overlapping multiplets due to the rigid ring system and diastereotopicity of the methylene protons. Protons on the same face of the ring as the amino/hydroxyl groups will be shifted differently than those on the opposite face. Methine Proton (CH-N): A multiplet. Hydroxyl (OH) & Ammonium (NH₃⁺): Two separate, broad singlets that are exchangeable with D₂O. |

| ¹³C NMR | Quaternary Carbon (C-OH): A signal in the alcohol region. Methine Carbon (C-N): A signal in the amine region. Methylene Carbons (CH₂): Two distinct signals for the two non-equivalent methylene carbons of the cyclobutane ring. Methyl Carbon (CH₃): A signal in the aliphatic region. |

| Mass Spec (ESI+) | The primary observed ion will be that of the free base (M+H)⁺. For C₅H₁₁NO, the expected exact mass is 101.0841 g/mol , which would be observed as an [M+H]⁺ ion at m/z 102.0919. |

| FT-IR | O-H Stretch: A broad absorption band characteristic of an alcohol. N-H Stretch: A broad, strong absorption band characteristic of an ammonium salt (R-NH₃⁺). C-N Stretch: An absorption in the fingerprint region. C-H Stretch: Absorptions for aliphatic C-H bonds. |

Representative Experimental Protocol: The Mitsunobu Reaction

This protocol is a representative example for the key stereochemical inversion step, adapted from established procedures for similar transformations.[7] It is designed as a self-validating workflow with integrated checkpoints for monitoring and purification.

Methodology:

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with the cis-alcohol precursor (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.2 eq.). Anhydrous tetrahydrofuran (THF) is added to dissolve the solids.[7]

-

Reaction Initiation: The solution is cooled in an ice bath to between 0 °C and 10 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.[7] The causality for slow, cooled addition is to control the highly exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-16 hours.

-

In-Process Control (IPC): The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. A successful reaction is indicated by the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (the ester). This provides a validation checkpoint before proceeding to workup.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine.

-

Purification and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure trans-ester product.

-

Subsequent Steps: The isolated ester can then be hydrolyzed under basic conditions (e.g., NaOH in THF/water) to yield the trans-alcohol, followed by deprotection to afford the final target amine.[7]

Applications in Research and Drug Development

The primary value of trans-3-Amino-1-methylcyclobutanol hydrochloride lies in its utility as a constrained, chiral building block.[2] The rigid cyclobutane scaffold restricts conformational flexibility, which is a powerful strategy in drug design to enhance binding affinity and selectivity for biological targets like enzymes and receptors.[1]

-

Scaffold for Novel Therapeutics: Its structure can be incorporated into larger molecules to probe structure-activity relationships (SAR) in neurological or metabolic pathways.[2]

-

Enzyme Inhibitor Design: The defined spatial orientation of the amino and hydroxyl groups can be used to mimic transition states or to make specific hydrogen-bonding interactions within an enzyme's active site.[2]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as a precursor for agrochemicals and other specialty materials where molecular rigidity and stereochemistry are critical for function.[2]

By providing this unique combination of features, it enables researchers to explore chemical space that is inaccessible with more flexible or achiral building blocks.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Wei, Y. et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

- WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.

-

Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem - NIH. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Center for Biotechnology Information. [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

trans-3-Amino-1-methylcyclobutanol hydrochloride CAS number 1523571-03-0

An In-depth Technical Guide to trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523571-03-0)

Introduction

trans-3-Amino-1-methylcyclobutanol hydrochloride, with CAS number 1523571-03-0, is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries.[1] Its value lies in the rigid, three-dimensional cyclobutane scaffold, which is increasingly utilized by medicinal chemists to explore novel chemical space and optimize drug-like properties. Unlike more common cyclic systems, the cyclobutane ring imparts a distinct conformational rigidity that can enhance binding affinity and selectivity to biological targets.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this compound's properties, synthesis, analysis, and applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of the functional groups on the cyclobutane ring defines the compound's reactivity and utility as a chiral building block.[1] The trans configuration of the amino and hydroxyl groups, relative to the plane of the ring, is a critical feature that distinguishes it from its cis isomer, influencing its physical properties and interactions in synthetic and biological systems.[1][2]

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1523571-03-0 | [1][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][3][5] |

| Molecular Weight | 137.61 g/mol | [1][3][5] |

| IUPAC Name | (1r,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | [4] |

| Synonym(s) | trans-3-Hydroxy-3-Methylcyclobutylamine hydrochloride | [3] |

| SMILES | O[C@@]1(C)CC1.Cl | [3] |

| InChI Key | SZQSVGZFSOUXPL-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical and Computed Data

| Property | Value | Source / Note |

|---|---|---|

| Appearance | White solid | [6] |

| Purity | ≥97% | [3][5] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| logP (Computed) | 0.2803 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Storage Conditions | 2–8°C, protected from degradation |[1][6] |

Synthesis and Stereochemical Control

The synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride is a non-trivial process where achieving high stereochemical purity is the primary objective. The most robust methods often involve a configuration inversion step to establish the desired trans relationship between the key functional groups.

Caption: High-level synthetic workflow for stereochemical control.

Detailed Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established chemical literature for achieving stereochemical inversion.[1][7]

Step 1: Mitsunobu Reaction for Configuration Inversion

-

Objective: To invert the stereocenter of a cis-configured precursor to a trans-configured intermediate.

-

Procedure:

-

Dissolve the starting material, cis-3-dibenzyl amino butyl alcohol, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1][7]

-

Add triphenylphosphine (PPh₃) to the solution.

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add a condensing agent, such as diethyl azodicarboxylate (DEAD), dropwise.[1] Maintain the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude trans-ester intermediate.

-

-

Rationale: The Mitsunobu reaction is a classic and reliable method for dehydrative condensation. The reaction proceeds via an Sₙ2 mechanism at the chiral carbon, resulting in a clean inversion of stereochemistry, which is essential for converting the accessible cis-isomer into the desired trans-product.

Step 2: Alkaline Hydrolysis

-

Objective: To cleave the ester intermediate to reveal the free hydroxyl group.

-

Procedure:

-

Dissolve the crude ester from Step 1 in a mixture of THF and water.[7]

-

Add sodium hydroxide (NaOH) and heat the mixture to reflux for several hours.[7]

-

After cooling, remove the THF via distillation.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield trans-3-dibenzyl cyclobutanol.[7]

-

-

Rationale: Saponification under basic conditions is a standard method for ester hydrolysis. It is robust, high-yielding, and avoids acidic conditions that could protonate the amine and cause side reactions.

Step 3: Catalytic Hydrogenolysis (Deprotection)

-

Objective: To remove the benzyl protecting groups from the amine.

-

Procedure:

-

Dissolve the product from Step 2 in an alcohol solvent (e.g., methanol or ethanol).

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C).[7]

-

Place the mixture in a hydrogenation vessel, purge with nitrogen, and then pressurize with hydrogen gas (0.5-1.5 MPa).[7]

-

Heat to 30-45°C and stir until hydrogen uptake ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the free base, trans-3-amino cyclobutanol.

-

-

Rationale: Catalytic hydrogenation is the method of choice for removing N-benzyl groups. It is a clean and efficient process that typically proceeds with high yield and generates only toluene as a byproduct, which is easily removed.

Analytical Characterization and Quality Control

Confirming the stereochemical identity and purity of the final product is a critical quality control step. The primary analytical challenge is to differentiate the trans isomer from its cis counterpart and other potential impurities.

Caption: Standard analytical workflow for quality control.

Detailed Protocol: Chiral HPLC for Isomer Separation

-

Objective: To quantitatively determine the ratio of trans to cis isomers.

-

Methodology:

-

Column: Use a chiral stationary phase column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).[1]

-

Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm, where the molecule has some absorbance despite lacking a strong chromophore.[1]

-

Sample Preparation: Dissolve a known concentration of the hydrochloride salt in the mobile phase.

-

Analysis: Inject the sample. The trans and cis isomers will have significantly different retention times due to their differential interaction with the chiral stationary phase.[1] Purity is calculated by peak area integration.

-

-

Rationale: Chiral HPLC is the gold standard for separating stereoisomers. The helical polymer structure of the stationary phase creates chiral pockets that interact differently with the two isomers, leading to a difference in retention time and allowing for accurate quantification.

Table 3: Expected Analytical Data

| Technique | Parameter | Expected Result |

|---|---|---|

| TLC | Rf Value | The trans isomer will exhibit a distinct Rf value compared to the cis isomer on silica gel with a mobile phase like Ethyl Acetate/Acetic Acid/HCl/Water (11:7:1:1).[1] |

| ¹H NMR | Chemical Shifts & Couplings | Protons on the cyclobutane ring will show characteristic splitting patterns. The relative stereochemistry will influence the coupling constants between adjacent protons. |

| Mass Spec | m/z | The free base will show a molecular ion peak [M+H]⁺ corresponding to its exact mass (102.0919). |

Applications in Medicinal Chemistry and Drug Discovery

trans-3-Amino-1-methylcyclobutanol hydrochloride is not an active pharmaceutical ingredient itself, but rather a valuable starting material. Its utility stems from several key features:

-

Rigid Scaffold: The cyclobutane ring restricts conformational flexibility, which can pre-organize the molecule for optimal binding to a target protein, potentially increasing potency and reducing off-target effects.[2]

-

3D Vectorial Exit Points: The amino and hydroxyl groups are presented in a well-defined trans orientation, providing two distinct vectors for synthetic elaboration into a larger molecule.

-

Versatile Functional Groups: The primary amine is a key nucleophile for forming amides, ureas, sulfonamides, or for use in reductive amination. The tertiary alcohol can be used as a hydrogen bond donor or can be further functionalized.

Caption: Conceptual use as a scaffold in a kinase inhibitor.

In a typical drug discovery campaign, this building block could be used to synthesize a library of compounds targeting a specific enzyme, such as a protein kinase.[1] The amine could be acylated with various aromatic or heteroaromatic carboxylic acids to form a "hinge-binding" element that anchors the inhibitor in the ATP-binding pocket of the kinase. Simultaneously, the tertiary alcohol could be oriented towards the solvent-exposed region of the active site, providing a point to improve solubility and other pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if ingested.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

|

| Warning | H302: Harmful if swallowed.[1][8]H315: Causes skin irritation.[1][8]H319: Causes serious eye irritation.[1][8]H335: May cause respiratory irritation.[1][8] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2–8°C.[1][6] This minimizes potential degradation over time.

-

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

trans-3-Amino-1-methylcyclobutanol hydrochloride is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined, rigid three-dimensional structure provides a unique platform for constructing complex molecules with tailored biological activities. A thorough understanding of its synthesis, stereochemistry, and analytical validation is paramount for any research program intending to leverage its potential. By following the protocols and insights outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic and medicinal chemistry endeavors.

References

-

trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. BioChemPartner.com. [Link]

-

trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS No. 1523571-03-0) Suppliers. ChemicalRegister.com. [Link]

- Synthesis method of trans-3-aminobutanol.

-

Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem - NIH. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 [sigmaaldrich.com]

- 5. trans-3-Amino-1-methylcyclobutanol hydrochloride [cymitquimica.com]

- 6. trans-3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-99-3 | AChemBlock [achemblock.com]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3 [amp.chemicalbook.com]

Unveiling the Potential of trans-3-Amino-1-methylcyclobutanol hydrochloride: A Guide for the Research Professional

This technical guide provides a comprehensive overview of trans-3-Amino-1-methylcyclobutanol hydrochloride, a unique cyclobutane-derived compound. Primarily recognized for its role as a versatile building block in medicinal and organic chemistry, this document will delve into its known chemical properties, synthesis, and the current understanding of its biological potential. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this molecule for the synthesis of novel, complex chemical entities.

Introduction: The Structural Significance of a Versatile Scaffold

trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6) is a small molecule characterized by a rigid cyclobutane ring substituted with an amino group, a methyl group, and a hydroxyl group in a specific trans-configuration.[1][2] This spatial arrangement is crucial as it imparts distinct physicochemical properties, including solubility, stability, and reactivity, which differ from its cis isomer.[1][2] Its molecular formula is C₅H₁₂ClNO, and it has a molecular weight of 137.61 g/mol .[1][3] The presence of both a primary amine and a tertiary alcohol on a constrained four-membered ring makes it a valuable chiral intermediate for the synthesis of more elaborate molecules, particularly in the pharmaceutical industry.[2]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of trans-3-Amino-1-methylcyclobutanol hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1][3] |

| Molecular Weight | 137.61 g/mol | [1][3] |

| CAS Number | 1523606-23-6 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in water | N/A |

The synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride is a critical aspect for its application. Generally, its preparation involves multi-step synthetic routes that often start from a suitable cyclobutanone derivative.[1] A common method includes the reaction of a cyclobutanone with an amine source, followed by a reduction step and subsequent formation of the hydrochloride salt to ensure stability and ease of handling.[1] Industrial-scale production focuses on optimizing these reaction conditions to achieve high yields and purity.[1][4]

The General Mechanism of Action: A Matter of Application

It is crucial to understand that trans-3-Amino-1-methylcyclobutanol hydrochloride is primarily utilized as a structural motif to be incorporated into larger, more complex molecules. Therefore, its "mechanism of action" is not defined in isolation but is rather determined by the final compound in which it is integrated. The inherent features of this molecule, however, provide clues to its potential biological interactions.

The amino group can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding.[1] These functional groups, held in a specific spatial orientation by the rigid cyclobutane core, can facilitate interactions with biological targets such as enzymes and receptors.[1]

Potential as an Enzyme Inhibitor

One of the hypothesized applications for compounds derived from this scaffold is in the realm of enzyme inhibition. The rigid structure of the cyclobutane ring can allow for precise positioning of the functional groups to fit into the active site of an enzyme, potentially blocking the binding of the natural substrate.[2] The specific enzymes targeted would depend on the other chemical moieties attached to this core structure.

Caption: Generalized synthetic workflow utilizing the subject compound.

A typical experimental protocol would involve the following steps:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-3-Amino-1-methylcyclobutanol hydrochloride in a suitable anhydrous solvent.

-

Amine Protection/Deprotection (if necessary): Depending on the desired synthetic outcome, the primary amine may need to be protected with a suitable protecting group (e.g., Boc, Cbz) or deprotected if starting from a protected form.

-

Coupling Reaction: The free amine or hydroxyl group can then be reacted with a variety of electrophiles. For example, the amine can undergo acylation with an acid chloride or a carboxylic acid (in the presence of a coupling agent) to form an amide bond.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography, recrystallization, or distillation to yield the desired compound.

-

Characterization: The structure and purity of the synthesized molecule are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

trans-3-Amino-1-methylcyclobutanol hydrochloride is a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. [1][2]While a specific mechanism of action cannot be attributed to the compound itself, its unique structural and chemical properties make it a powerful tool for medicinal chemists. Future research will undoubtedly continue to leverage this and similar cyclobutane scaffolds to explore new chemical space and develop next-generation therapeutics. The key to unlocking its full potential lies in the innovative design of molecules that incorporate this rigid and functionalized core.

References

- trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Benchchem. (URL: )

- trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem. (URL: )

- Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 - Smolecule. (URL: )

- 1523571-03-0 | trans-3-Amino-1-methylcyclobutanol hydrochloride - ChemScene. (URL: )

Sources

An In-depth Technical Guide to the Solubility and Stability of trans-3-Amino-1-methylcyclobutanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the evaluation of solubility and stability of trans-3-Amino-1-methylcyclobutanol hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind the experimental designs. It integrates established principles of physical chemistry with the regulatory expectations outlined by the International Council for Harmonisation (ICH). Detailed, step-by-step methodologies for equilibrium solubility determination and the development of a stability-indicating assay method (SIAM) via forced degradation studies are presented. The guide is structured to provide a logical workflow, from theoretical considerations to practical execution and data interpretation, ensuring scientific integrity and supporting robust drug development programs.

Introduction and Molecular Overview

trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS No. 1523571-03-0) is a substituted cyclobutane derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure, featuring a strained four-membered ring, a tertiary alcohol, and a primary amine in a trans-configuration, imparts a unique three-dimensional geometry. This rigid scaffold is of significant interest in pharmaceutical development, where it serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic activities, including enzyme inhibitors and receptor ligands.[1]

The hydrochloride salt form is utilized to enhance the compound's crystallinity and aqueous solubility, which are critical attributes for handling, formulation, and bioavailability. A thorough understanding of its solubility and stability profile is paramount for its effective application in drug discovery and development, ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides the necessary theoretical background and practical protocols to comprehensively characterize these critical properties.

Physicochemical Properties and Structural Rationale

The physicochemical behavior of trans-3-Amino-1-methylcyclobutanol hydrochloride is a direct consequence of its distinct structural features:

-

Cyclobutane Ring: The four-membered ring provides a conformationally restricted and rigid core. While this is advantageous for designing molecules with specific binding geometries, the inherent ring strain can be a potential driver for C-C bond cleavage under high-energy stress conditions, although this is less common than functional group degradation.[2]

-

Amino Group: As a primary amine, this functional group is basic and is the site of protonation to form the hydrochloride salt. It is also a primary target for oxidative degradation, which can proceed through a free-radical chain mechanism.[1][3] Deamination, the loss of the amino group, is a potential thermal degradation pathway.[4][5]

-

Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions. While generally stable, it can undergo dehydration under harsh acidic and high-temperature conditions.

-

Hydrochloride Salt: The salt form significantly influences the compound's physical properties. It typically increases the melting point, enhances solid-state stability, and, most importantly, improves solubility in aqueous and polar protic solvents compared to the free base. However, the solubility of amine hydrochlorides in non-polar organic solvents can be limited.[6]

Comprehensive Solubility Profiling

Solubility is a critical parameter that impacts every stage of drug development, from synthesis and purification to formulation and in vivo absorption. For an intermediate like trans-3-Amino-1-methylcyclobutanol hydrochloride, understanding its solubility in a range of aqueous and organic solvents is essential.

Theoretical Considerations

The aqueous solubility of this compound is expected to be pH-dependent. At low pH, the amine is fully protonated, favoring dissolution in water. As the pH increases towards the pKa of the primary amine (typically around 9-10), the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Solubility in organic solvents will be governed by the overall polarity of the molecule. Good solubility can be expected in polar protic solvents like methanol and ethanol, while solubility is likely to be lower in non-polar solvents such as toluene or hexanes.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the solubility of trans-3-Amino-1-methylcyclobutanol hydrochloride in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

trans-3-Amino-1-methylcyclobutanol hydrochloride

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Propylene Glycol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

-

Solvent Addition: Add a known volume of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | 25 | [Insert Data] | [e.g., Freely Soluble] |

| 0.1 N HCl | 25 | [Insert Data] | [e.g., Very Soluble] |

| pH 7.4 Phosphate Buffer | 25 | [Insert Data] | [e.g., Soluble] |

| 95% Ethanol | 25 | [Insert Data] | [e.g., Sparingly Soluble] |

| Methanol | 25 | [Insert Data] | [e.g., Soluble] |

| Acetonitrile | 25 | [Insert Data] | [e.g., Slightly Soluble] |

Visual Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathway Elucidation

Evaluating the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity.[7][8] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[8][9]

Predicted Degradation Pathways

Based on the functional groups present in trans-3-Amino-1-methylcyclobutanol hydrochloride, the following degradation pathways are anticipated:

-

Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various products, including imines, oximes, or cleavage of C-N bonds.[1][3] The presence of dissolved oxygen, metal ions, and peroxides can catalyze these reactions.[10]

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially promote reactions.

-

Thermal Degradation: At high temperatures, deamination (loss of ammonia) and decarboxylation (if the molecule were to be oxidized to a carboxylic acid first) are common degradation routes for amino acids and amino alcohols.[4][5][11][12] Dehydration of the tertiary alcohol is also possible.

-

Photodegradation: Exposure to UV or visible light can generate excited states that lead to free-radical-mediated degradation. The ICH Q1B guideline provides a systematic approach for photostability testing.[9][13]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under controlled stress conditions to produce potential degradation products for analytical method development.

General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in the chosen stress media. A parallel "control" sample, stored at ambient conditions or refrigerated, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that primary degradants are formed without excessive secondary degradation.

Stress Conditions (as per ICH Q1A/Q1B):

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 N to 1 N HCl | Heat at 60-80°C for several hours | To test susceptibility to low pH environments. |

| Base Hydrolysis | 0.1 N to 1 N NaOH | Heat at 60-80°C for several hours | To test susceptibility to high pH environments. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 24 hours | To simulate oxidative stress. |

| Thermal Degradation | Solid state and/or solution | Heat at >60°C (e.g., 80°C, 105°C) | To evaluate intrinsic thermal stability. |

| Photostability | Solid state and/or solution | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² near UV | To comply with ICH Q1B photostability testing requirements.[13][14] |

Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential to separate the parent compound from all process impurities and degradation products.

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values to achieve optimal retention and peak shape for the parent compound.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

Method Optimization: Adjust gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution where necessary. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength.

-

Mass Spectrometry (MS) Compatibility: If possible, use MS-compatible buffers (e.g., ammonium acetate, ammonium formate) to facilitate the identification of unknown degradation products by LC-MS.

Method Validation (as per ICH Q2(R1)): [15][16][17]

Once developed, the method must be validated to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: Demonstrated by the separation of the parent peak from all known impurities and degradation products. Peak purity analysis using a PDA detector is essential.

-

Linearity: Assessed over a range of concentrations to demonstrate a linear relationship between detector response and concentration.

-

Accuracy: Determined by measuring the recovery of the analyte spiked into a placebo matrix.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition) and observing the effect on the results.

Visual Workflow for Stability Study

Caption: Workflow for Forced Degradation and SIAM Development.

Data Presentation: Forced Degradation Summary

Results from the forced degradation study should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) | Observations |

| Control | 100.0 | < 0.05 | - | No degradation. |

| 1 N HCl, 80°C, 8h | 92.5 | 7.5 | [e.g., 4.2 min] | Significant degradation observed. |

| 1 N NaOH, 80°C, 4h | 95.1 | 4.9 | [e.g., 3.8 min] | Moderate degradation. |

| 10% H₂O₂, RT, 24h | 88.3 | 11.7 | [e.g., 5.1 min, 5.5 min] | Highly susceptible to oxidation. |

| Dry Heat, 105°C, 48h | 99.1 | 0.9 | [e.g., 2.9 min] | Stable to thermal stress. |

| Photolytic (ICH Q1B) | 98.6 | 1.4 | [e.g., 6.1 min] | Minor degradation upon light exposure. |

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of trans-3-Amino-1-methylcyclobutanol hydrochloride. By following the detailed protocols for solubility determination and forced degradation, researchers can generate a robust data package. This information is critical for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the development of a safe and effective final drug product. The stability-indicating analytical method developed through this process will be an indispensable tool for quality control throughout the lifecycle of any API derived from this versatile building block.

References

-

Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Shen, C., et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research.

-

Gouedard, C., et al. (2012). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research.

-

ICH. Q1B Photostability Testing of New Drug Substances and Products.

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in Pharmaceutical Research. [URL: Not available]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

-

ResearchGate. Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets.

-

Singh, S., & Bakshi, M. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

-

ChemScene. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

-

PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.

-

ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

-

PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

-

YouTube. ICH Q1B: Complete Guide to Photostability Testing.

-

Q1 Scientific. Photostability testing theory and practice.

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

NIH. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.

-

ResearchGate. Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study.

-

NIH. Hydrothermal Degradation of Amino Acids.

-

PubMed. Thermal study of simple amino-alcohol solutions.

-

IJSDR. Stability indicating study by using different analytical techniques.

-

Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.

-

SlideShare. Stability indicating assay.

-

ResearchGate. Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals.

-

University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis.

-

ResearchGate. Thermal degradation of amino acid salts in CO2 capture.

-

SpringerLink. Degradation pathways of amino acids during thermal utilization of biomass: a review.

-

Smolecule. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride.

-

PubMed. Identification of the major degradation pathways of ticagrelor.

-

IUPAC-NIST Solubility Data Series. Amines with Water Part 2. C7–C24 Aliphatic Amines.

-

ElectronicsAndBooks. Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solu.

-

TOKU-E. Solubility Data Resource.

-

SOLUBILITY DATA SERIES.

-

NIH. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

-

Master Organic Chemistry. Functional Groups In Organic Chemistry.

-

ResearchGate. Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. q1scientific.com [q1scientific.com]

- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 16. fda.gov [fda.gov]

- 17. database.ich.org [database.ich.org]

spectroscopic data for trans-3-Amino-1-methylcyclobutanol hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of trans-3-Amino-1-methylcyclobutanol Hydrochloride

Introduction

trans-3-Amino-1-methylcyclobutanol hydrochloride is a substituted cyclobutane derivative of significant interest in medicinal and organic chemistry.[1][2] Its rigid four-membered ring serves as a valuable scaffold, and the specific trans stereochemistry of its functional groups—amino, hydroxyl, and methyl—provides a precise three-dimensional architecture for designing complex molecules and pharmaceutical intermediates.[2] As with any specialty chemical used in drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete characterization of this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the focus here is on the causality behind experimental choices, the interpretation of expected spectral features, and the integration of data from multiple techniques to build a self-validating analytical workflow. While specific experimental spectra for this exact compound are not widely published in publicly accessible databases, this guide will present the theoretically expected data based on established spectroscopic principles and data from analogous structures, alongside the robust protocols for acquiring such data.

Molecular Structure and Key Features

The structural integrity of trans-3-Amino-1-methylcyclobutanol hydrochloride is the foundation of its chemical identity. The hydrochloride salt form ensures that the basic amino group is protonated, rendering the compound more stable and typically more water-soluble.

Diagram: Chemical Structure of trans-3-Amino-1-methylcyclobutanol Hydrochloride

Caption: Structure of trans-3-Amino-1-methylcyclobutanol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For trans-3-Amino-1-methylcyclobutanol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Expertise & Experience: Experimental Choices

The choice of solvent is the critical first step. Due to the ionic nature of the hydrochloride salt, the compound is expected to have poor solubility in nonpolar solvents like chloroform-d (CDCl₃). Therefore, more polar solvents are required.

-

Deuterium Oxide (D₂O): An excellent choice for its high polarity. A key consequence is that the labile protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups will rapidly exchange with the deuterium from the solvent, causing their signals to disappear from the ¹H NMR spectrum. This can be diagnostically useful for identifying these peaks.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another suitable polar, aprotic solvent. In DMSO-d₆, proton exchange is much slower, and the -OH and -NH₃⁺ protons are typically observable as broad singlets.

For referencing, while Tetramethylsilane (TMS) is common, it is insoluble in D₂O. In this case, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) is used, with its signal set to 0.00 ppm.[3]

Data Presentation: Expected NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the molecule. These predictions are based on standard chemical shift tables and analysis of similar cyclobutane structures.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CH ₃ | ~1.3 - 1.5 | Singlet (s) | 3H | Methyl group on a quaternary carbon, deshielded by the adjacent hydroxyl group. |

| -CH ₂- (ring) | ~2.0 - 2.8 | Multiplets (m) | 4H | Diastereotopic cyclobutane ring protons adjacent to substituted carbons. Complex coupling is expected. |

| >CH -NH₃⁺ | ~3.5 - 4.0 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent electron-withdrawing ammonium group. |

| -OH | ~4.0 - 5.5 | Broad Singlet (br s) | 1H | Observable in DMSO-d₆; exchanges in D₂O. Chemical shift is concentration-dependent. |

| -NH ₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 3H | Observable in DMSO-d₆; exchanges in D₂O. Deshielded due to the positive charge. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| -C H₃ | ~25 - 35 | Aliphatic methyl carbon. |

| -C H₂- (ring) | ~40 - 50 | Aliphatic methylene carbons of the cyclobutane ring. |

| >C H-NH₃⁺ | ~50 - 60 | Methine carbon deshielded by the attached nitrogen atom. |

| >C (OH)(CH₃) | ~70 - 80 | Quaternary carbon significantly deshielded by the attached oxygen atom. |

Experimental Protocol & Workflow

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of trans-3-Amino-1-methylcyclobutanol hydrochloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Referencing (for D₂O): If using D₂O, add a small amount of TSP as an internal reference standard. For DMSO-d₆, the residual solvent peak can be used as a reference (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum. A standard pulse program is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the appropriate reference signal. Integrate the ¹H signals.

Diagram: NMR Spectroscopy Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: Experimental Choices

For a solid sample like trans-3-Amino-1-methylcyclobutanol hydrochloride, two primary methods are employed:

-

KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet.[5] This method provides a high-quality spectrum but is destructive and requires careful preparation to avoid scattering effects from large particles.[6]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed directly against a high-refractive-index crystal (often diamond). This technique is fast, non-destructive, and requires minimal sample preparation, making it the preferred modern method.[5][7]

Data Presentation: Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H bonds, in addition to the C-H and C-C bonds of the molecular framework.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH | O-H Stretch | 3400 - 3200 | Strong, Broad |

| -NH₃⁺ | N-H Stretch | 3200 - 2800 | Strong, Broad |

| -NH₃⁺ | N-H Bend (Asymmetric) | ~1600 | Medium |

| -NH₃⁺ | N-H Bend (Symmetric) | ~1500 | Medium |

| C-H (Aliphatic) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| C-O | C-O Stretch | 1150 - 1050 | Strong |

| C-N | C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocol & Workflow

Protocol for ATR-FTIR Spectroscopy:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly.

Diagram: ATR-FTIR Spectroscopy Workflow

Caption: Workflow for analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Experience: Experimental Choices

For a polar, pre-charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal technique.[8] It is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing fragmentation and typically showing a strong signal for the molecular ion.[9] The analysis would be performed in positive ion mode to detect the protonated molecule. ESI is often coupled with liquid chromatography (LC) to ensure the analysis is performed on a pure compound.

Data Presentation: Expected Mass Spectrometry Data

The mass spectrum will provide the exact mass of the parent molecule (as the free amine). The molecular formula is C₅H₁₁NO, and the hydrochloride is C₅H₁₂ClNO. The observed ion will be the protonated free amine, [C₅H₁₁NO + H]⁺.

Table 4: Predicted High-Resolution MS Data (ESI+)

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₅H₁₂NO]⁺ | 102.0919 | 102.0919 |

| [M+H-H₂O]⁺ | [C₅H₁₀N]⁺ | 84.0813 | 84.0813 |

Note: The calculated mass is for the free amine parent molecule. The hydrochloride salt dissociates in the ESI source. The calculated monoisotopic mass of the full salt is 137.0607 Da.[10]

Experimental Protocol & Workflow

Protocol for LC-ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or a water/acetonitrile mixture, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.[11]

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 reversed-phase column, to separate the target compound from any impurities before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to the capillary, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate in a heated capillary, transferring the analyte ions into the gas phase.

-

Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram: ESI-MS Ion Generation and Analysis

Caption: The process of ion generation and analysis in ESI-MS.

Conclusion: A Self-Validating System

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques. For trans-3-Amino-1-methylcyclobutanol hydrochloride:

-

MS confirms the molecular weight of the parent compound.

-

IR confirms the presence of the key hydroxyl and ammonium functional groups.

-

NMR provides the final, unambiguous proof of structure by elucidating the complete C-H framework, confirming the number of protons and carbons, their connectivity, and providing insights into the trans stereochemistry through analysis of coupling constants and potential NOE experiments.

Together, these techniques form a self-validating system, providing the high level of confidence in chemical structure and purity required by researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. carlroth.com [carlroth.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Incorporation of trans-3-Amino-1-methylcyclobutanol hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rise of the Cyclobutane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated carbocycles, the cyclobutane ring has emerged from a historically underutilized motif to a strategic component in the design of sophisticated therapeutic agents.[1][2][3] Its ascension is largely attributed to the unique conformational rigidity it imparts upon a molecule. Unlike flexible aliphatic chains, the puckered nature of the cyclobutane ring restricts the conformational freedom of a drug candidate, which can reduce the entropic penalty upon binding to a biological target and thereby enhance potency.[1][4] Furthermore, the cyclobutane core is often associated with improved metabolic stability when compared to linear linkers, a critical parameter in optimizing the pharmacokinetic profile of a drug.[5]

This guide focuses on a particularly valuable building block: trans-3-Amino-1-methylcyclobutanol hydrochloride . The specific trans stereochemistry of the amino and hydroxyl groups, combined with the conformational constraint of the cyclobutane ring, provides a precise three-dimensional presentation of key pharmacophoric features. This allows for highly specific interactions with protein targets, making it an attractive scaffold for the development of selective inhibitors, particularly in the realm of kinase-targeted therapies.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The unique structural attributes of trans-3-Amino-1-methylcyclobutanol hydrochloride make it an ideal building block for creating potent and selective inhibitors of various protein kinases. The amino group can serve as a key hydrogen bond donor or as a point of attachment for further chemical elaboration, while the hydroxyl group can engage in crucial interactions within the ATP-binding pocket of kinases.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of cyclobutane-containing scaffolds is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies. The rigid cyclobutane framework can position key pharmacophoric elements in an optimal orientation for binding to the BTK active site. While specific examples incorporating the exact trans-3-Amino-1-methylcyclobutanol moiety are often proprietary and found within patent literature, the general strategy involves using the amino group to connect to a heterocyclic core that binds to the hinge region of the kinase, while the rest of the molecule extends into other pockets of the active site.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors

Recent advancements in the discovery of PRMT5 inhibitors have also highlighted the utility of substituted cyclobutanol scaffolds. PRMT5 is a critical enzyme in epigenetic regulation, and its inhibition is a promising strategy for cancer therapy. The cyclobutanol core can serve as a rigid scaffold to orient substituents that interact with both the S-adenosylmethionine (SAM) cofactor binding site and the substrate binding pocket, leading to potent and selective inhibition.[6][7][8][9][10] The trans-disubstituted pattern of the title compound is particularly well-suited for spanning these adjacent binding regions.

Structure-Activity Relationship (SAR) Insights

The incorporation and modification of the trans-3-Amino-1-methylcyclobutanol hydrochloride scaffold can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.

| Structural Modification | Observed Impact on Activity/Properties | Rationale |

| Stereochemistry (trans vs. cis) | The trans isomer often exhibits superior potency and selectivity compared to the cis isomer. | The trans configuration provides a more linear and extended presentation of substituents, which can be crucial for bridging different binding pockets within a target protein. The cis isomer presents the substituents in a more compact, V-shaped geometry. |

| Modification of the Amino Group | Acylation or sulfonylation of the amino group allows for the introduction of various substituents that can interact with specific residues in the target protein, significantly impacting potency and selectivity. | These modifications can introduce additional hydrogen bond donors/acceptors, hydrophobic interactions, or charged groups to optimize binding affinity. |

| Modification of the Hydroxyl Group | Etherification or esterification of the hydroxyl group can be used to modulate solubility, lipophilicity, and metabolic stability. | The hydroxyl group is a potential site for glucuronidation or other phase II metabolic transformations. Masking this group can improve the drug's pharmacokinetic profile. |

| Presence of the 1-Methyl Group | The methyl group can provide a beneficial steric interaction with a hydrophobic pocket in the target protein and can also block potential sites of metabolism on the cyclobutane ring. | This "magic methyl" effect has been observed to enhance potency and metabolic stability in various drug candidates.[11] |

Experimental Protocols

The following protocols provide a representative, adaptable synthesis for trans-3-Amino-1-methylcyclobutanol hydrochloride and a general workflow for its incorporation into a kinase inhibitor.

Protocol 1: Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutanol Hydrochloride (Adapted from Analogous Syntheses)

This protocol is adapted from established methods for the synthesis of similar trans-3-aminocyclobutanol derivatives.[12] It employs a stereoselective reduction as the key step to establish the desired trans stereochemistry.

Caption: Synthetic workflow for trans-3-Amino-1-methylcyclobutanol hydrochloride.

-

Boc Protection of 1-Methylcyclobutane-1,3-dione:

-

To a solution of 1-methylcyclobutane-1,3-dione (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (Et₃N, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(Boc-amino)-1-methylcyclobutanone.

-

-

Stereoselective Reduction:

-

Enzymatic Reduction (for high trans selectivity): Employ a ketoreductase (KRED) enzyme screen to identify a suitable enzyme that provides high diastereoselectivity for the trans product. Follow the enzyme manufacturer's protocol for the reduction, which typically involves the enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system in a buffered aqueous solution.[13]

-

Chemical Reduction (for cis-selectivity, with subsequent inversion if needed): To a solution of 3-(Boc-amino)-1-methylcyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours at 0 °C. Quench the reaction with water and extract with ethyl acetate. The resulting product will likely be a mixture of cis and trans isomers, often favoring the cis isomer.

-

-

Isomer Separation:

-

Purify the crude product from the reduction step via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

-

-

Boc Deprotection and Hydrochloride Salt Formation:

-

Dissolve the purified trans-3-(Boc-amino)-1-methylcyclobutanol in a minimal amount of 1,4-dioxane.

-

Add a 4 M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield trans-3-Amino-1-methylcyclobutanol hydrochloride as a solid.

-

Protocol 2: Incorporation into a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol describes a general method for coupling trans-3-Amino-1-methylcyclobutanol hydrochloride to a representative heterocyclic core commonly found in kinase inhibitors.

Caption: Coupling of the building block to a kinase inhibitor core.

-

Free-Basing of the Amine:

-

Suspend trans-3-Amino-1-methylcyclobutanol hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq) and stir for 15-30 minutes at room temperature.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

To the solution of the free-based amine, add the chlorinated pyrazolopyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

-

Conclusion

trans-3-Amino-1-methylcyclobutanol hydrochloride is a powerful and versatile building block for modern medicinal chemistry. Its inherent conformational rigidity and the precise spatial orientation of its functional groups offer significant advantages in the design of potent and selective drug candidates, particularly in the competitive field of kinase inhibitor development. The strategic application of this scaffold allows for the fine-tuning of a molecule's interaction with its biological target and the optimization of its pharmacokinetic properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utilization of sophisticated building blocks like trans-3-Amino-1-methylcyclobutanol hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF. Available at: [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]

-

Liu, Z., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 138, 106577. Available at: [Link]

-

Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Available at: [Link]

-

Liu, J., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557. Available at: [Link]

-